1h-Pyrrolo[2,3-c]pyridin-5-ol
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Overview
Description
1H-Pyrrolo[2,3-c]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridin-5-ol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound through a cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in various cellular processes such as proliferation, migration, and angiogenesis. By targeting these receptors, the compound can exert its effects on cancer cells, leading to inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridin-5-ol can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine: Another member of the pyrrolopyridine family with different structural features and biological activities.
1H-Pyrazolo[3,4-b]pyridine: A related compound with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives .
Properties
IUPAC Name |
1,6-dihydropyrrolo[2,3-c]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-6(5)4-9-7/h1-4,8H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDITZXDIDICJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CNC(=O)C=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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